

Physical and chemical properties of 3-[(4-Methylpiperazin-1-yl)methyl]aniline

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Compound of Interest

Compound Name: 3-[(4-Methylpiperazin-1-yl)methyl]aniline

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In-Depth Technical Guide: 3-[(4-Methylpiperazin-1-yl)methyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(4-Methylpiperazin-1-yl)methyl]aniline is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in medicinal chemistry. Its structure, incorporating a reactive aniline moiety and a pharmacologically relevant N-methylpiperazine group, makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its significant role as a pharmacophore in the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology.

Core Physical and Chemical Properties

The physical and chemical properties of **3-[(4-Methylpiperazin-1-yl)methyl]aniline** are crucial for its handling, characterization, and application in synthetic chemistry. The data presented

below is a compilation from various sources and includes both experimental and predicted values.

Table 1: Physical and Chemical Properties of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**

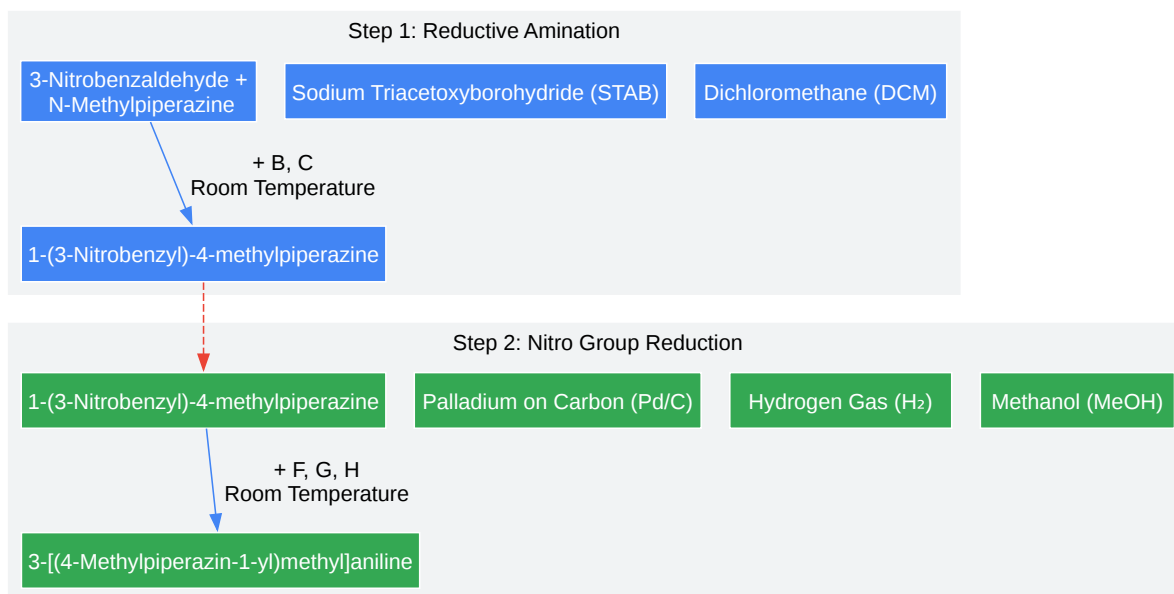
Property	Value	Source/Notes
IUPAC Name	3-[(4-Methylpiperazin-1-yl)methyl]aniline	---
Synonyms	4-Methyl-1-(3-aminobenzyl)piperazine	---
CAS Number	198281-55-9	[1]
Molecular Formula	C ₁₂ H ₁₉ N ₃	[1]
Molecular Weight	205.30 g/mol	[1]
Appearance	Almost white powder	[2]
Melting Point	70-75 °C	[2]
Boiling Point (Predicted)	334.8 ± 27.0 °C	[1]
Density (Predicted)	1.085 ± 0.06 g/cm ³	[1]
pKa (Predicted)	7.61 ± 0.10	[1]
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide; low solubility in water.	Inferred from similar compounds[3]

Experimental Protocols

Synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline

The following protocol describes a representative method for the synthesis of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**, adapted from procedures for structurally similar compounds. The primary strategy involves the reductive amination of 3-nitrobenzaldehyde with N-methylpiperazine, followed by the reduction of the nitro group to an aniline.

Experimental Workflow



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Caption: Synthetic workflow for **3-[(4-Methylpiperazin-1-yl)methyl]aniline**.

Materials:

- 3-Nitrobenzaldehyde
- N-Methylpiperazine
- Sodium triacetoxyborohydride (STAB)

- Dichloromethane (DCM), anhydrous
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂)
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

Step 1: Synthesis of 1-(3-Nitrobenzyl)-4-methylpiperazine

- To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add N-methylpiperazine (1.1 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
- Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(3-nitrobenzyl)-4-methylpiperazine.

Step 2: Synthesis of **3-[(4-Methylpiperazin-1-yl)methyl]aniline**

- Dissolve 1-(3-nitrobenzyl)-4-methylpiperazine (1.0 eq) in methanol.
- Carefully add 10% palladium on carbon (10% w/w).
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield **3-[(4-Methylpiperazin-1-yl)methyl]aniline** as a solid. The product can be further purified by recrystallization if necessary.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include aromatic protons (around 6.5-7.5 ppm), a singlet for the benzylic methylene protons, multiplets for the piperazine ring protons, and a singlet for the N-methyl group.
- ^{13}C NMR: Expected signals would include aromatic carbons, a benzylic carbon, piperazine carbons, and an N-methyl carbon. While specific experimental data for the target compound is not readily available in the public domain, spectra of analogous compounds can be used for comparison[4][5].

Infrared (IR) Spectroscopy:

- Characteristic peaks would be expected for N-H stretching of the primary amine (around 3300-3500 cm^{-1}), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

- The molecular ion peak (M^+) would be expected at $m/z = 205.3$. Fragmentation patterns would likely involve cleavage at the benzylic position and within the piperazine ring.

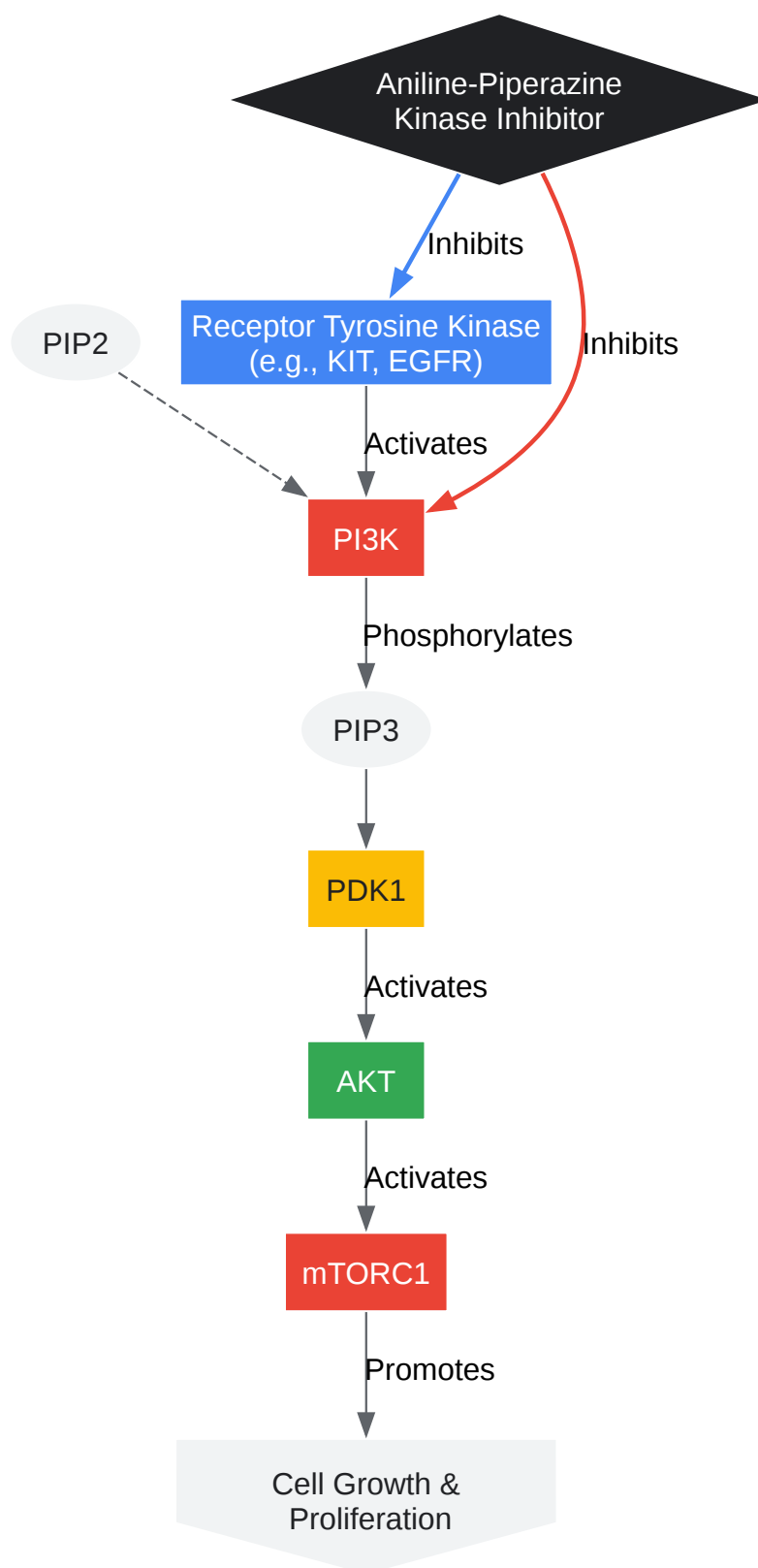
Role in Drug Discovery and Development

The **3-[(4-Methylpiperazin-1-yl)methyl]aniline** scaffold is a prominent feature in a number of clinically relevant small molecule inhibitors, particularly those targeting protein kinases. The N-methylpiperazine moiety often enhances solubility and can engage in key interactions within the binding pockets of target proteins, while the aniline group serves as a versatile handle for synthetic elaboration.

Kinase Inhibition in Oncology

Derivatives of **3-[(4-Methylpiperazin-1-yl)methyl]aniline** have been extensively investigated as inhibitors of various kinases implicated in cancer progression. These include ABL, KIT, MERTK, and TrkA kinases[6][7][8]. Inhibition of these kinases can disrupt critical signaling pathways that drive tumor growth, proliferation, and survival.

A key pathway often targeted by drugs containing this scaffold is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers[9].



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